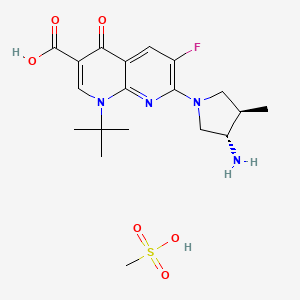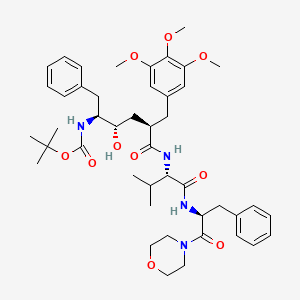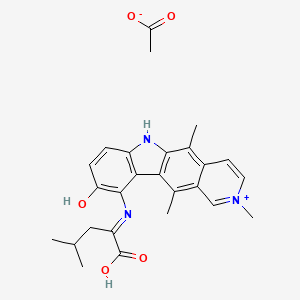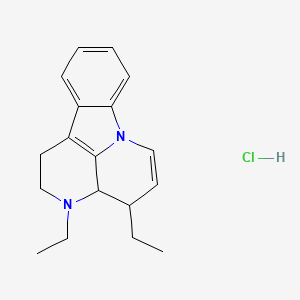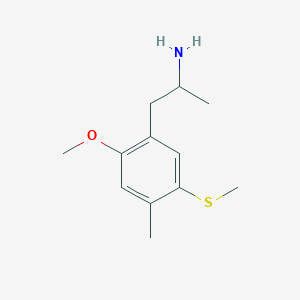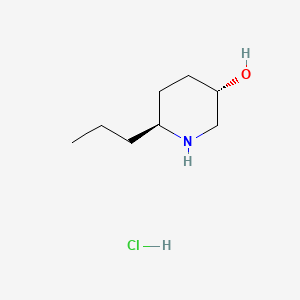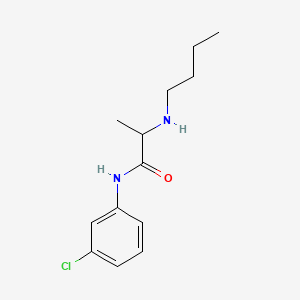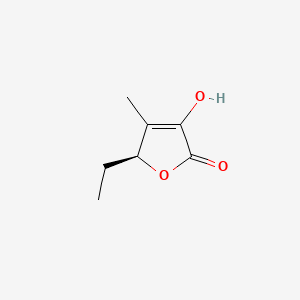
(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: is a naturally occurring organic compound known for its distinctive aroma, often described as caramel-like or sweet This compound is found in various foods and contributes to their flavor profiles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of aldol condensation followed by cyclization. The reaction conditions often involve acidic or basic catalysts to facilitate the formation of the furanone ring.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the compound in larger quantities. This method leverages the natural biosynthetic pathways of certain microorganisms to generate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is investigated for its role in natural biosynthetic pathways and its potential effects on microbial growth and metabolism.
Medicine: While not widely used in medicine, this compound’s derivatives may have potential therapeutic applications due to their bioactive properties.
Industry: In the food and fragrance industries, this compound is valued for its aromatic properties and is used to enhance the flavor and scent of various products.
Comparación Con Compuestos Similares
Similar Compounds:
5-Hydroxy-2-methyl-4H-pyran-4-one: Known for its sweet aroma, similar to (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Another compound with a caramel-like scent, often found in strawberries and other fruits.
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups, which contribute to its distinct aroma and flavor profile. This makes it particularly valuable in applications where a specific scent or taste is desired.
Propiedades
| 144831-61-8 | |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
(2S)-2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/t5-/m0/s1 |
Clave InChI |
IUFQZPBIRYFPFD-YFKPBYRVSA-N |
SMILES isomérico |
CC[C@H]1C(=C(C(=O)O1)O)C |
SMILES canónico |
CCC1C(=C(C(=O)O1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


